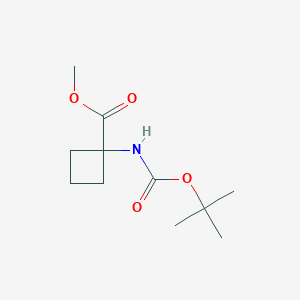

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Description

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS: 951173-35-6) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . This compound is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its stability and versatility in peptide coupling and ring-opening reactions. Stereochemical variations, such as the (1S,2R)-configuration noted in , are critical for its application in enantioselective synthesis .

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLSLUOBZWDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate revolves around two primary objectives: (1) introducing the amino group at the 1-position of the cyclobutane ring and (2) protecting the amine with a Boc group while retaining the methyl ester functionality. Key approaches include:

Stepwise Laboratory Synthesis

Reductive Amination Route

Step 1: Synthesis of Methyl 1-Oxocyclobutanecarboxylate

The ketone precursor is synthesized via oxidation of methyl cyclobutanecarboxylate. While direct methods are sparsely documented, analogous protocols for 3-carbonyl-cyclobutanecarboxylates suggest using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane.

Step 2: Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours. This step yields methyl 1-aminocyclobutanecarboxylate as a racemic mixture.

Reaction Conditions :

- Molar ratio (ketone : ammonium acetate) = 1 : 2

- Reducing agent: NaBH₃CN (1.5 equiv)

- Solvent: Methanol

- Yield: ~60% (inferred from analogous reactions)

Step 3: Boc Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature for 12 hours.

Reaction Conditions :

Hofmann Rearrangement Route

Step 1: Cyclobutanecarboxamide Synthesis

Cyclobutanecarboxylic acid is converted to its amide via reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with aqueous ammonia.

Reaction Conditions :

Step 2: Hofmann Rearrangement

The amide undergoes Hofmann rearrangement using bromine (Br₂) and sodium hydroxide (NaOH) to produce 1-aminocyclobutanecarboxylic acid.

Reaction Conditions :

Step 3: Esterification and Boc Protection

The carboxylic acid is esterified with methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by Boc protection as described in Section 2.1.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for reductive amination to enhance heat and mass transfer. Key modifications include:

- Solvent Optimization : Replacement of THF with 2-methyltetrahydrofuran (2-MeTHF) for improved safety and sustainability.

- Catalyst Recycling : Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃) is recovered via distillation for reuse.

Table 1: Industrial vs. Laboratory Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Solvent | THF | 2-MeTHF |

| Reducing Agent | NaBH₃CN | LiAlH(t-Bu)₃ |

| Yield | 60–85% | 75–90% |

Comparative Analysis of Methods

Reaction Optimization and Yield Enhancement

Reductive Amination

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Hydrolysis: Cyclobutanecarboxylic acid.

Reduction: Cyclobutanemethanol.

Substitution: Free amine derivative of cyclobutanecarboxylate.

Scientific Research Applications

Organic Synthesis

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is primarily utilized as a precursor in the synthesis of complex organic molecules. Its structural features allow for various transformations, including:

- Formation of Spiro Compounds : It serves as a key starting material in the synthesis of spirocyclopropanated analogues of pharmaceuticals such as Iprodione. A notable study demonstrated its conversion into a target analogue with an overall yield of 28% through a multi-step synthetic route.

- Synthesis of Bioactive Molecules : The compound is involved in synthesizing derivatives that exhibit biological activity, making it valuable in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate in the production of various pharmaceuticals. Its ability to undergo diverse chemical reactions enables the formation of compounds with potential therapeutic effects.

- Example Case Study : Research has shown that derivatives synthesized from this compound exhibit cytotoxic properties against certain cancer cell lines, highlighting its potential in cancer therapy .

Biological Research

The compound is also employed in biological studies, particularly in enzyme mechanisms and protein-ligand interactions. Its reactivity allows researchers to probe biological processes at the molecular level.

- Enzyme Mechanism Studies : this compound can be used to investigate how specific enzymes interact with substrates, providing insights into their mechanisms and potential inhibitors .

Chemical Reactions and Transformations

The compound can participate in various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, chromium trioxide |

| Reduction | Ester group can be reduced to an alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution can replace the ester group | Sodium methoxide, sodium ethoxide |

Feasible Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl carbamate using coupling agents like dicyclohexylcarbodiimide (DCC). This reaction is often carried out in organic solvents such as dichloromethane at room temperature .

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its reactivity as an ester and amide compound. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane and Cyclopentane Analogs

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 107259-05-2)

- Structure: Cyclopropane ring with ethyl ester and Boc-protected amino group.

- Molecular Weight : ~213.25 g/mol (estimated).

- Key Differences :

Methyl 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylate

- Structure: Cyclopentane ring with methyl ester and Boc-amino group.

- Molecular Weight : ~243.30 g/mol (estimated).

- Key Differences: Larger ring size (5-membered cyclopentane) reduces ring strain, leading to slower reaction kinetics in ring-opening compared to cyclobutane derivatives . NMR Data: Distinct ¹H-NMR signals (δ 7.28 brs for NH) indicate a less deshielded amino proton compared to the cyclobutane analog (δ 9.97 brs), reflecting differences in electronic environments .

Substituent Variations

Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate

- Structure: Cyclobutane with Boc-protected methylamino group.

- Synthesis: Requires additional steps for methyl group introduction, as shown in Example 237 of .

Methyl 1-(Methylamino)cyclobutanecarboxylate 4-Toluenesulfonate

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Ring Size | Key Substituents | Purity | Price (1g) |

|---|---|---|---|---|---|

| Target Compound | 229.27 | 4 | Boc-amino, methyl ester | 98.0% | €620.00 |

| Ethyl Cyclopropane Analog | ~213.25 | 3 | Boc-amino, ethyl ester | - | - |

| Methyl Cyclopentane Analog | ~243.30 | 5 | Boc-amino, methyl ester | - | - |

| 4-Toluenesulfonate Salt | 265.31 | 4 | Methylamino, sulfonate | 98.0% | €620.00 |

Key Research Findings

Reactivity Trends : Cyclobutane derivatives exhibit intermediate reactivity between strained cyclopropane and stable cyclopentane analogs, making them versatile for controlled ring-opening reactions .

Stereochemical Impact: The (1S,2R)-configuration is preferred in enantioselective syntheses, as noted in chiral intermediate applications .

Economic Factors: The target compound is priced at €620.00/g (98% purity), reflecting its specialized use compared to simpler analogs .

Notes on Discrepancies and Limitations

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS No. 880166-10-9) is a synthetic compound with notable applications in organic chemistry and medicinal research. This article explores its biological activity, synthesis, and potential applications in various fields.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- Structure : The compound features a cyclobutane ring, an ester functional group, and a tert-butoxycarbonyl (Boc) protecting group on the amino group, which contributes to its stability and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid with a Boc-protected amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized for yield and purity, often employing techniques such as flash chromatography for purification .

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, reduction, and substitution reactions. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization. This property makes it a versatile intermediate in the synthesis of biologically active compounds .

Applications in Research

-

Medicinal Chemistry :

- This compound serves as an intermediate in the synthesis of potential drug candidates. Its structural features allow for modifications that enhance biological activity against various targets.

- Enzyme Studies :

- Pharmaceutical Development :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-aminocyclobutanecarboxylate | C10H17NO2 | Lacks Boc group; more reactive |

| tert-Butyl 1-aminocyclobutanecarboxylate | C11H21NO2 | Similar structure; tert-butyl ester |

| Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate | C11H19NO4 | Cyclopentane ring instead |

This compound is unique due to its combination of structural features that balance stability and reactivity, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, this compound was tested against several proteases. The results indicated moderate inhibition rates, suggesting potential as a lead compound for further development .

Case Study 2: Drug Development

Researchers synthesized various derivatives of this compound to evaluate their biological activity against cancer cell lines. Some derivatives exhibited significant cytotoxic effects, highlighting the compound's potential in anticancer therapy .

Q & A

Q. What are the standard synthetic routes for Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate?

The compound is synthesized via sequential functionalization of the cyclobutane scaffold. A common method involves:

- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like DMF or THF, often with a base such as sodium hydride .

- Step 2 : Methylation of the carboxylic acid precursor using methyl iodide (CH₃I) under basic conditions (e.g., NaH) at 0°C to room temperature .

- Purification : Column chromatography (silica gel or C18 reverse-phase) with gradients of hexane/ethyl acetate or acetonitrile/water . Key intermediates include 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid and its methyl ester derivatives .

Q. How is the compound characterized using spectroscopic methods?

- ¹H-NMR : Peaks at δ ~1.36 ppm (Boc tert-butyl group), ~3.86 ppm (ester methyl group), and ~2.50 ppm (cyclobutane protons) confirm the structure. Splitting patterns (e.g., m for cyclobutane protons) and integration ratios validate substituent positions .

- LCMS/HPLC : Retention times and molecular ion peaks ([M+H]⁺ or [M+Na]⁺) verify purity and molecular weight .

Advanced Research Questions

Q. What strategies optimize yield during the methylation of the amino group?

- Solvent/base selection : DMF or THF with NaH or DIEA enhances reaction efficiency by deprotonating the carboxylic acid and activating CH₃I .

- Temperature control : Maintaining 0°C during CH₃I addition minimizes side reactions (e.g., over-alkylation) .

- Workup : Acidic quenching (e.g., 1N HCl) followed by ether extraction isolates the product while removing unreacted reagents .

Q. How are contradictions in NMR data resolved during structural confirmation?

- Decoupling experiments : Differentiate overlapping cyclobutane proton signals (e.g., δ 2.06–2.60 ppm) .

- 2D-NMR (COSY, HSQC) : Assigns coupling between protons and carbon atoms, clarifying stereochemistry and ring strain effects .

- Comparative analysis : Cross-referencing with analogs like Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate validates chemical shifts .

Q. What challenges arise during Boc deprotection, and how are they mitigated?

- Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group without degrading the ester .

- Side reactions : Competing hydrolysis of the ester group is minimized by controlling reaction time (≤1 hour) and temperature (0–25°C) .

- Monitoring : TLC or LCMS tracks deprotection progress to avoid over-exposure to acidic conditions .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

- DFT calculations : Analyze cyclobutane ring strain (≈26 kcal/mol) and its impact on nucleophilic substitution or ring-opening reactions .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) based on the Boc-protected amino group’s hydrogen-bonding potential .

- QSAR studies : Correlate structural features (e.g., ester lipophilicity) with physicochemical properties like logP (~1.5–2.0) for drug-likeness assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.